Nickel carbonate

Catalog No.
S589103
CAS No.
3333-67-3
M.F
NiCO3
Ni(CO)3
CNiO3
M. Wt
118.702 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel carbonate

CAS Number

3333-67-3

Product Name

Nickel carbonate

IUPAC Name

nickel(2+);carbonate

Molecular Formula

NiCO3
Ni(CO)3
CNiO3

Molecular Weight

118.702 g/mol

InChI

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2

InChI Key

ZULUUIKRFGGGTL-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].[Ni+2]

solubility

93 mg/l water @ 25 °C
Soluble in dilute acids
Solubility in water, mg/l at 25 °C: 93 (practically insoluble)

Synonyms

nickel carbonate

Canonical SMILES

C(=O)([O-])[O-].[Ni+2]

Catalysis

  • Nickel carbonate acts as a precursor to generate various nickel catalysts essential for organic transformations. These catalysts play a crucial role in synthesizing desired organic molecules in research labs. For instance, nickel catalysts derived from nickel carbonate are employed in hydrogenation reactions, which are vital for creating specific organic compounds PubChem Nickel Carbonate: ).

Environmental Science

  • Research explores the potential of nickel carbonate for remediating wastewater contaminated with organic pollutants. Its ability to remove these contaminants makes it a candidate for developing cost-effective water purification methods [hazardous substance fact sheet NJ.gov].

Material Science

  • Scientists investigate the use of nickel carbonate as a precursor for synthesizing various functional materials. For example, research explores its application in producing specific types of ceramics and pigments with desired properties American Elements Nickel Carbonate: .

Historical Research

  • Early research on photosynthesis involved nickel carbonate. However, these historical findings have been revisited and found to be inaccurate for explaining the natural photosynthetic process [ON THE BEHAVIOR OF NICKEL CARBONATE IN RELATION TO PHOTOSYNTHESIS BY ROBERT EMERSON*].

Nickel carbonate, with the chemical formula NiCO₃, is an inorganic compound that exists in various forms, including the basic nickel carbonate, which has the formula Ni₄CO₃(OH)₆·4H₂O. This compound typically appears as a green solid and is known for its paramagnetic properties due to the presence of nickel(II) ions. Nickel carbonate can be found in nature as the mineral hellyerite and is significant in industrial processes, particularly in the hydrometallurgical purification of nickel from ores and in electroplating applications .

Nickel carbonate is classified as a hazardous substance due to its potential carcinogenicity []. Exposure to nickel compounds has been linked to an increased risk of lung cancer []. Always handle nickel carbonate with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, following safety protocols established by your institution.

, including hydrogenation processes.
  • Electroplating: Nickel carbonate serves as a precursor for nickel plating solutions.
  • Ceramics: It is utilized in ceramic manufacturing due to its properties as a metal oxide precursor.
  • Pigments: Nickel compounds are used to produce green pigments for coloring glass and ceramics .
  • Nickel compounds, including nickel carbonate, have been studied for their biological activity. Nickel is an essential trace element in some organisms but can be toxic at higher concentrations. Nickel carbonate has been shown to exhibit cytotoxicity in certain cell lines, and exposure to nickel compounds can lead to allergic reactions and respiratory issues in sensitive individuals. The biological effects largely depend on the form of nickel and its solubility .

    Nickel carbonate can be synthesized through several methods:

    • Precipitation Method: Nickel sulfate can be reacted with sodium carbonate to precipitate nickel carbonate:
      4Ni2++3CO32+6OH+4H2ONi4CO3(OH)64H2O4\text{Ni}^{2+}+3\text{CO}_3^{2-}+6\text{OH}^-+4\text{H}_2\text{O}\rightarrow \text{Ni}_4\text{CO}_3(\text{OH})_6\cdot4 \text{H}_2\text{O}
    • Electrolysis: The hexahydrate form of nickel carbonate can be produced by electrolyzing nickel metal in a carbon dioxide atmosphere .
    • Hydrothermal Synthesis: Nickel carbonate can also be synthesized under high-pressure conditions using aqueous nickel chloride solutions exposed to carbon dioxide.

    These methods allow for the production of various hydrated forms of nickel carbonate suitable for different applications .

    Studies on the interactions of nickel carbonate with other substances reveal its reactivity with acids and bases, leading to the formation of various nickel salts. Additionally, research indicates potential interactions with biological systems, highlighting both its essential role at trace levels and its toxic effects at elevated concentrations

    Nickel carbonate shares similarities with other metal carbonates, particularly those of transition metals. Below is a comparison of nickel carbonate with similar compounds:

    CompoundFormulaColorSolubilityUnique Features
    Nickel CarbonateNiCO₃GreenInsoluble in waterUsed in electroplating; paramagnetic
    Cobalt CarbonateCoCO₃BlueInsolubleKnown for its vibrant color; less common
    Copper CarbonateCuCO₃Blue/GreenInsolubleUsed as a pigment; toxic at high levels
    Calcium CarbonateCaCO₃WhiteSoluble in acidic solutionsCommonly found in nature; used in construction

    Nickel carbonate's unique properties include its role as an intermediate in nickel extraction processes and its specific applications in electroplating and catalysis, differentiating it from other metal carbonates .

    Industrial-Scale Precipitation Techniques

    Industrial-scale precipitation represents the most widely employed methodology for nickel carbonate production, offering scalable and economically viable processes for commercial applications. The fundamental principle involves the controlled reaction between nickel salts and carbonate sources under optimized conditions to achieve desired product characteristics [1] [2].

    The primary industrial precipitation process utilizes nickel sulfate as the nickel source and sodium carbonate as the precipitating agent [3]. The reaction proceeds according to the following stoichiometry: 2Ni(NO₃)₂ + 2Na₂CO₃ + H₂O → x NiCO₃·y Ni(OH)₂·z H₂O + 4NaNO₃ + CO₂ [1]. This process typically operates at temperatures ranging from 70-90°C with pH control maintained between 7.0-8.9 to ensure optimal precipitation characteristics [32].

    Advanced industrial systems incorporate buffer solutions, particularly sodium bicarbonate, to maintain stable reaction conditions and improve conversion rates [1]. The buffer solution reduces volume expansion during the reaction and promotes higher conversion efficiency by controlling the precipitation kinetics. Industrial processes commonly employ premixing modules where nickel nitrate and sodium carbonate solutions are combined before introduction into the main reaction vessel [1].

    Fluidized-bed precipitation reactors have emerged as highly effective industrial systems for nickel carbonate production [2] [10]. These reactors offer several advantages over traditional hydroxide sludge processes, including the formation of dense precipitates that permit easy solid-liquid separation and enable nickel reuse through pellet dissolution [2]. The fluidized-bed approach operates at lower pH values compared to hydroxide precipitation, thereby reducing post-neutralization costs [2].

    Process ParameterOptimal RangeProduct Characteristics
    Temperature70-90°CEnhanced crystallinity
    pH7.0-8.9Controlled composition
    Reaction Time1-3 hoursComplete precipitation
    Stirring Rate300 rpmUniform particle size
    Nickel Concentration100 g/LHigh density product

    The precipitation kinetics in industrial systems are characterized by rapid nucleation driven by high local supersaturation, which forms significant quantities of fine particles that subsequently agglomerate throughout the reactor bed [2]. The nickel removal efficiency depends not only on solubility considerations but is largely influenced by fines nucleation and the supersaturation profile maintained within the reactor [2].

    Recent industrial developments have focused on high-density basic nickel carbonate production through pressurized spray feeding systems [36]. This methodology achieves more uniform material distribution within the reaction system, facilitating the formation of larger particles and improving the apparent density of the final product [36]. Optimal conditions for high-density production include operation at 40°C with 100 g/L nickel ion concentration using pressurized spray feeding, pH control at 8.0 with 106 g/L sodium carbonate solution, and reaction speeds of 300 rpm [36].

    Magnesium-assisted precipitation processes represent another significant industrial approach, where magnesium salt solutions are contacted with gaseous carbon dioxide streams while maintaining pH between 4-10 and temperatures between 0-100°C for up to 5 hours [4] [7]. This mixture is subsequently contacted with nickel sulfate solutions to produce nickel carbonate, with the liquid portion recycled to enhance process efficiency [4] [7].

    Hydrothermal Synthesis Pathways

    Hydrothermal synthesis provides controlled pathways for producing nickel carbonate with specific morphological and crystallographic characteristics through elevated temperature and pressure conditions in aqueous environments [5] [24] [26].

    The fundamental hydrothermal approach involves dissolving nickel nitrate hexahydrate in deionized water, typically at concentrations of 2.5 mmol in 200 mL, followed by separate dissolution of ammonium bicarbonate at 5 mmol concentration in 50 mL deionized water [24] [26]. These solutions are mixed under constant stirring for 10 minutes, with citric acid added to achieve pH values of approximately 6.5 [24] [26].

    The hydrothermal reaction sequence proceeds through several distinct chemical transformations: Ni(NO₃)₂·6H₂O → Ni²⁺ + 2NO₃⁻ + 6H₂O, NH₄HCO₃ → NH₃ + CO₂ + H₂O, NH₃ + H₂O → NH₄⁺ + OH⁻, CO₂ + 2OH⁻ → 2H⁺ + CO₃²⁻, and finally 2Ni²⁺ + CO₃²⁻ + 2OH⁻ + 4H₂O → Ni₂(CO₃)(OH)₂·4H₂O [24] [26]. The resulting solution is transferred to Teflon-lined stainless-steel autoclaves and hydrothermally treated at 120°C overnight [24] [26].

    Hydrothermal conditions enable the formation of hierarchical mesoporous structures of nickel carbonate hydroxide hydrate with the formula Ni₂(CO₃)(OH)₂·4H₂O [5] [24]. These structures demonstrate unique photocatalytic properties, exhibiting hydrogen evolution reaction yields of 10 μmol g⁻¹ h⁻¹ under white light irradiation with nominal power of 0.495 W [5] [24].

    Sequential crystallization represents an advanced hydrothermal methodology where kinetic control governs the formation of complex morphologies [13]. This process initiates with nucleation of monometallic nickel carbonate hydroxide evolving into flower-like microspheres, followed by nucleation and growth of bimetallic carbonate hydroxide nanorods through localized dissolution-recrystallization mechanisms [13].

    Hydrothermal ParameterValueResulting Structure
    Temperature120°CHierarchical mesoporous
    PressureAutogenousControlled crystallinity
    Time12-24 hoursComplete reaction
    pH6.5Optimal nucleation
    Precursor Ratio1:2 (Ni:HCO₃)Stoichiometric product

    Three-dimensional nickel carbonate hydroxide hydrate structures can be synthesized through hydrothermal methods by generating carbonate ions in situ [16]. This approach involves controlled release of carbonate species within the hydrothermal environment, enabling formation of designated three-dimensional architectures suitable for energy storage applications [16].

    The hydrothermal synthesis pathway offers precise control over crystal morphology through manipulation of temperature, pressure, and precursor concentration [17]. Studies demonstrate that hydrothermal conditions significantly influence the crystal structure, composition, and morphology of the resulting nickel carbonate particles [20]. Temperature variations affect the nucleation and growth kinetics, while pressure conditions determine the degree of crystallinity achieved [17].

    Advanced hydrothermal methodologies incorporate ammonia as a crystallization modifier to influence the precipitation-complexation balance through hydrogen bonding interactions and metal complex formation [20]. These modifications enable regulation of the crystallization route and improvement of nanocubic microstructure formation [20].

    Radiolytic Reduction Approaches

    Radiolytic reduction represents a specialized synthesis methodology utilizing ionizing radiation to generate reducing species that facilitate nickel carbonate formation through controlled redox processes [6] [23] [28] [30].

    The radiolytic approach employs gamma radiation to generate carbonate radicals from carbonate solutions, which subsequently interact with nickel complexes to produce nickel carbonate precipitates [6] [30]. Carbonate radicals are generated through photolysis or radiolysis of carbonate solutions, creating highly reactive CO₃- ⁻ species that participate in nickel reduction and precipitation reactions [30].

    Pulse radiolytic studies have demonstrated the formation of nickel-carbon bonds through interaction of carbonate radicals with nickel ethylenediaminetetraacetate complexes at pH 11.4 and ionic strength of 0.2 mol dm⁻³ [23] [30]. The carbonate radical reacts initially with nickel complexes to form five-coordinated nickel species with rate constants of (4.5 ± 0.4) × 10⁷ dm³ mol⁻¹ s⁻¹ [30].

    Gamma radiation-induced synthesis enables the production of freestanding nickel nanoparticles from aqueous solutions through reduction of nickel ions [28]. This process results in the formation of black precipitates containing metallic nickel particles with sizes approximately 2 nanometers, which are subsequently attracted by strong magnetic fields [28]. However, exposure to air causes oxidation and transformation to light green nickel hydroxide materials [28].

    The radiolytic mechanism involves generation of reducing species through water radiolysis, including hydrated electrons and hydrogen atoms, which facilitate the reduction of nickel ions to metallic states [28]. These reducing species are produced continuously during irradiation, enabling sustained reduction reactions and controlled particle formation [28].

    Radiolytic ParameterValueProduct Characteristics
    pH11.4Optimal radical formation
    Ionic Strength0.2 mol dm⁻³Controlled reaction medium
    Rate Constant4.5 × 10⁷ dm³ mol⁻¹ s⁻¹Rapid kinetics
    Particle Size~2 nmNanostructured product
    Radiation TypeGamma raysHigh energy ionization

    Radiolytic reduction processes enable precise control over particle size and morphology through manipulation of radiation dose, dose rate, and solution composition [28]. The method offers advantages in producing highly dispersed metallic nickel particles that can subsequently undergo controlled oxidation to form specific carbonate phases [28].

    Time-resolved spectroscopy studies reveal that radiolytically generated carbonate radicals undergo aquation reactions with first-order rate constants of (1.1 ± 0.3) × 10³ s⁻¹ to produce hydrated nickel species [30]. These intermediate species subsequently react with iodide ions at rate constants of (5.5 ± 0.4) × 10⁵ dm³ mol⁻¹ s⁻¹, demonstrating the complex reaction pathways involved in radiolytic synthesis [30].

    Physical Description

    DryPowder; Liquid; OtherSolid; WetSolid
    LIGHT GREEN CRYSTALS.

    Color/Form

    Green rhombohedral crystals

    Density

    4.39 g/cu m
    2.6 g/cm³

    Melting Point

    No melting point; decomposes on heating

    UNII

    WM50SQU829

    GHS Hazard Statements

    Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H350 (100%): May cause cancer [Danger Carcinogenicity];
    H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Irritant;Health Hazard;Environmental Hazard

    Other CAS

    16337-84-1
    3333-67-3

    Wikipedia

    Nickel(II) carbonate

    Use Classification

    Health Hazards -> Carcinogens

    Methods of Manufacturing

    Addition of soda ash to a solution of nickel sulfate
    Nickel carbonate is prepared best by the oxidation of nickel powder in ammonia and carbon dioxide. Boiling away the ammonia causes precipitation of pure nickel carbonate.
    Addition of sodium carbonate to a solution of nickel salt precipitates an impure basic nickel carbonate

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    Computer and electronic product manufacturing
    Electrical equipment, appliance, and component manufacturing
    Primary metal manufacturing
    Carbonic acid, nickel(2+) salt (1:1): ACTIVE

    Dates

    Last modified: 08-15-2023

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